molecular formula C7H6O4S B187890 5-(Methoxycarbonyl)thiophene-2-carboxylic acid CAS No. 50340-79-9

5-(Methoxycarbonyl)thiophene-2-carboxylic acid

Cat. No. B187890
CAS RN: 50340-79-9
M. Wt: 186.19 g/mol
InChI Key: HYHZGBOWRWIEGW-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H6O4S . It is a monoester derivative of 2,5-thiophenedicarboxylic acid . The compound is solid at room temperature .


Molecular Structure Analysis

The carboxylic acid and the carboxylic acid ester groups of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid are approximately coplanar with the thiophene ring, making a dihedral angle of 3.1 (4) and 3.6 (4)°, respectively .


Physical And Chemical Properties Analysis

5-(Methoxycarbonyl)thiophene-2-carboxylic acid has a molecular weight of 186.19 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The exact mass of the compound is 185.99867984 g/mol .

Scientific Research Applications

  • Organic Semiconductors

    • Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
    • The methods of application involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes of these applications are the development of advanced compounds with a variety of properties and applications .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of OFETs .
    • The fabrication process involves the use of thiophene-mediated molecules .
    • The result is the creation of effective transistors for various electronic devices .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are also used in the fabrication of OLEDs .
    • The fabrication process involves the use of thiophene-mediated molecules .
    • The result is the creation of efficient light-emitting diodes for various electronic devices .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • The methods of application involve the synthesis of thiophene derivatives and their use in drug formulation .
    • The outcomes of these applications are the development of effective drugs for various health conditions .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The application involves the use of thiophene-mediated molecules in the formulation of corrosion inhibitors .
    • The result is the creation of effective inhibitors that protect metals and other materials from corrosion .
  • Biological Research

    • 5-Chlorothiophene-2-carboxylic acid, a thiophene derivative, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
    • The methods of application involve the use of this compound in various biological experiments .
    • The outcomes of these applications are the development of new insights and discoveries in life science .
  • Eye Drops

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .
    • The application involves the use of suprofen in the formulation of eye drops .
    • The result is the creation of effective eye drops for various eye conditions .
  • Synthetic Chemistry

    • Thiophene derivatives are used in synthetic chemistry for the synthesis of a variety of compounds .
    • The methods of application involve the use of thiophene derivatives in various synthetic reactions .
    • The outcomes of these applications are the development of new compounds with a variety of properties and applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methoxycarbonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHZGBOWRWIEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355948
Record name 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)thiophene-2-carboxylic acid

CAS RN

50340-79-9
Record name 5-(methoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)thiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.72 g (10 mmol) of thiophene-2,5-dicarboxylic acid and 3.18 g (30 mmol) of sodium carbonate suspended in 25 mL of DMF were stirred with 623 μL of methyl iodide at room temperature overnight. The sodium salt of the desired product was extracted with water, and 12M of hydrochloric acid was added to the combined aqueous layer. The desired product was extracted with ethyl acetate, and the combined organic layer was washed with saturated aqueous ammonium chloride and dried over anhydrous magnesium sulfate. The desired product was purified by silica gel column chromatography to give 0.49 g of a colorless solid (yield 28%).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
623 μL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
28%

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